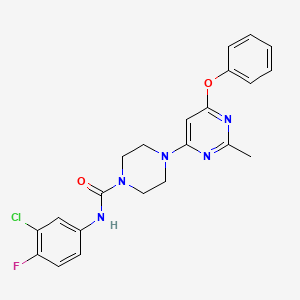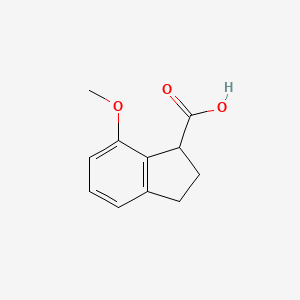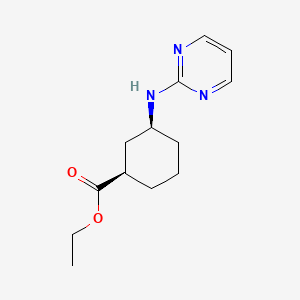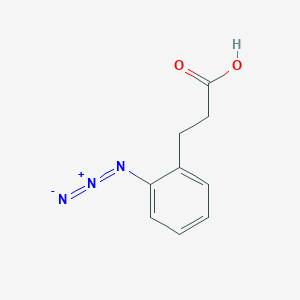![molecular formula C13H13BrO B3010422 5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one CAS No. 362657-66-7](/img/structure/B3010422.png)
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromotricyclo[8.2.1.0^3,8]trideca-3,5,7-trien-13-one is a brominated tricyclic ketone. While the provided papers do not directly discuss this compound, they do provide insights into related brominated tricyclic compounds and their chemical behavior, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related brominated tricyclic compounds involves multiple steps, including halogenation, epoxidation, and intramolecular cyclization reactions. For instance, the synthesis of a hydroxy-methoxy derivative from a benzyloxy-brominated precursor was achieved through Corey–Chaykovsky epoxidation followed by Friedel–Crafts cyclization . Similarly, the synthesis of a bishomoaromatic cation containing a heavier Group 14 element was performed by reacting a brominated tricyclic compound with a silyl cation .
Molecular Structure Analysis
X-ray crystallographic analysis is a common technique used to determine the structure of brominated tricyclic compounds. For example, the structure of a bishomoaromatic cation was confirmed by X-ray analysis, which also helped to understand the nonclassical nature of the germyl cation in solution . The crystal structure of a benzyl-protected derivative of a hydroxy-methoxy tricyclic compound was also determined using X-ray analysis .
Chemical Reactions Analysis
Brominated tricyclic compounds can undergo various chemical reactions, including dehydrobromination and addition reactions. Dehydrobromination of 3-bromotricyclo[5.3.1.0^3,8]undecane with sodium amide yielded an anti-Bredt compound, showcasing the reactivity of such structures . The stereochemistry of addition reactions, such as hydration and oxymercuration, was probed using deuterium substitution, revealing insights into the regioselectivity and mechanism of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated tricyclic compounds can be inferred from their molecular structure and the reactions they undergo. NMR measurements can provide information on the shielding of atoms and the nonclassical nature of cations in solution . The reactivity of these compounds in various chemical reactions, such as dehydrobromination and addition reactions, indicates their potential utility in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis of Huperzine A Analogs : A study focused on the synthesis of compounds with the basic ring system of huperzine A, a potent inhibitor of acetylcholinesterase, including a novel system related to the chemical structure (Kelly et al., 2000).
Precursor for Bioisosteric Colchicine Analogs : Research involving the synthesis of Hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from 1-benzyloxy-4-bromo-2-methoxybenzene, which serves as a precursor for potential bioisosteric colchicine analogs (Shishov et al., 2014).
Bridgehead Bromination Studies : Investigations into the regiospecific bridgehead bromination in tricyclo[4.3.1.12,5]-undecane, providing insights into the reactivity of specific carbon atoms in carbocation reactions (Inamoto et al., 1978).
Transition Metal-Free Synthesis from Biomass-Derived Acids : A study demonstrated an environmentally benign, transition-metal free synthesis of tricyclic compounds from renewable levulinic acid, showcasing an efficient method for producing such complex molecules (Jha et al., 2013).
Dehydrobromination and Stereochemistry Analysis : Research on the dehydrobromination of 3-bromotricyclo[5.3.1.03,8]undecane, examining the stereochemistry of the formation and reaction of anti-Bredt compounds, crucial for understanding molecular configurations (Fujikura et al., 1976).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-bromotricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-12-4-3-8-5-9-1-2-10(13(9)15)6-11(8)7-12/h3-4,7,9-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVBODNBFCXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(CC1C2=O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)
![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)




![Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate](/img/structure/B3010359.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)